Methyl 5-oxohept-6-ynoate
Description
Contextualizing Keto-Alkynoate Esters in Contemporary Organic Synthesis
Keto-alkynoate esters are a class of organic compounds that contain both a ketone and an alkyne functional group, in addition to an ester moiety. These structures are valuable intermediates in organic synthesis due to the versatile reactivity of each functional group. The alkyne can participate in cycloadditions, hydrations, and coupling reactions, while the ketone is a site for nucleophilic additions and reductions, and the ester can be hydrolyzed or transformed into other carbonyl derivatives.
A significant area of research has been the synthesis of keto esters from alkynoate precursors. For instance, an efficient, one-step method for producing γ-keto esters involves the gold(III)-catalyzed hydration of 3-alkynoates. organic-chemistry.orgacs.orgnih.gov This reaction proceeds under mild conditions in an aqueous ethanol (B145695) solution at room temperature and is noted for being atom-economical. organic-chemistry.orgacs.org The mechanism is believed to involve the gold catalyst activating the alkyne's triple bond, which allows the neighboring carbonyl group of the ester to assist in a favored 5-endo-dig cyclization, leading to a vinyl gold intermediate that is then hydrated. organic-chemistry.org This method is effective for a wide range of substrates, yielding densely functionalized products. acs.org Similarly, gold(I)-catalyzed regioselective hydration has been developed for γ-acetoxy-α,β-alkynoates to produce γ-acetoxy β-keto esters. acs.org
Conversely, synthetic routes have been established to create alkynyl esters from keto-ester precursors. A convenient one-pot method allows for the dehydration of β-ketoesters to generate conjugated alkynyl esters. This process involves the formation of a vinyl triflate intermediate, which can then be selectively converted to the desired alkyne. nih.gov Such transformations highlight the synthetic interchangeability and value of the keto-alkynoate framework in accessing diverse molecular architectures.
Significance of Multifunctional Carbon Frameworks in Chemical Research
Multifunctional frameworks, at both the molecular and material level, are cornerstones of modern chemical science, enabling the development of materials and molecules with complex, tailored properties. In materials science, this concept is exemplified by substances like metal-organic frameworks (MOFs) and their derived carbon nanomaterials, which possess high porosity, large surface areas, and chemical stability, making them suitable for applications in catalysis and energy. rsc.org The conversion of waste products, such as polypropylene (B1209903) from masks, into multifunctional carbon fibers with inherent sulfur-doping and porosity further illustrates this principle, creating value-added materials for energy storage and adsorption from low-cost precursors. acs.orgnih.gov These materials derive their enhanced capabilities from the combination of structural features and embedded chemical functionalities within a single carbon-based structure. acs.orgnih.gov
At the molecular level, a compound like Methyl 5-oxohept-6-ynoate embodies the principle of multifunctionality within a single, discrete carbon framework. Its structure contains three distinct functional groups—ester, ketone, and alkyne—each with its own characteristic reactivity. This arrangement allows for sequential and selective chemical transformations, making it a valuable building block for synthesizing more complex molecules. The presence of multiple reactive sites within one molecule is crucial for building molecular complexity efficiently, a key goal in areas like pharmaceutical development and natural product synthesis. The strategic placement of these groups can influence the reactivity of the others, enabling regioselective and stereoselective reactions that would be difficult to achieve otherwise.
Overview of Research Trajectories for this compound and Structural Analogs
Direct research on this compound is not widely published; however, the research trajectories for this compound can be inferred from studies on its structural analogs. These analogs, which include variations in the ester group, the position of the functional groups, and the nature of the unsaturation (alkene vs. alkyne), provide critical insights into potential synthetic routes and reactivity patterns.
A plausible synthetic strategy for this compound could be adapted from methods used to prepare other alkynyl esters. One such general procedure involves the treatment of a β-keto ester with a strong base like lithium hexamethyldisilazide (LiHMDS) to form an enolate, followed by reaction with triflic anhydride (B1165640) to generate a vinyl triflate. This intermediate can then eliminate to form the alkyne. nih.gov
The reactivity of this framework is explored through its analogs. For instance, the alkene analog, Methyl 5-oxohept-6-enoate, is a member of the α,β-unsaturated carbonyl compounds. smolecule.com Its conjugated enone system makes it susceptible to Michael additions, and the ketone and ester groups can undergo standard transformations like reduction and hydrolysis. smolecule.com Research into more complex analogs, such as Benzyl (S)-5-Methyl-3-oxohept-6-enoate, has focused on asymmetric synthesis. An auxiliary-based allenoate Claisen rearrangement has been developed to produce such ε,ζ-unsaturated β-keto esters with high control over stereochemistry. acs.orgacs.org This demonstrates a sophisticated approach to controlling the three-dimensional structure of these multifunctional molecules. acs.org
Furthermore, research on bicyclic nucleoside analogs, which can be synthesized from precursors like (±)-Ethyl 5-[(tert-butyldiphenylsilyl)oxy]-6-methyl-3-oxohept-6-enoate, highlights the utility of these frameworks in medicinal chemistry. koreascience.kr The synthesis of these complex therapeutic candidates often relies on the selective manipulation of the ketone and unsaturated functionalities present in the starting materials. koreascience.kr Collectively, the research on these varied analogs underscores a clear trajectory: the use of keto-alkynoate and keto-alkenoate scaffolds as versatile platforms for constructing complex, high-value molecules with controlled stereochemistry for applications in synthesis and medicine.
Mentioned Compounds
| Compound Name |
| This compound |
| γ-acetoxy β-keto esters |
| Benzyl (S)-5-Methyl-3-oxohept-6-enoate |
| Methyl 5-oxohept-6-enoate |
| (±)-Ethyl 5-[(tert-butyldiphenylsilyl)oxy]-6-methyl-3-oxohept-6-enoate |
Interactive Data Table: Properties of this compound and Analogs
This table summarizes key properties of the title compound and a closely related alkene analog based on available data.
| Property | This compound | Methyl 5-oxohept-6-enoate |
| Molecular Formula | C₈H₁₀O₃ | C₈H₁₂O₃ |
| Key Functional Groups | Methyl Ester, Ketone, Alkyne | Methyl Ester, Ketone, Alkene |
| Nature of Unsaturation | Carbon-Carbon Triple Bond | Carbon-Carbon Double Bond |
| Class | γ-Keto-alkynoate Ester | γ-Keto-alkenoate Ester |
| Potential Reactivity | Cycloaddition, Hydration, Nucleophilic Addition | Michael Addition, Reduction, Hydrolysis |
Structure
2D Structure
3D Structure
Properties
CAS No. |
140175-55-9 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
methyl 5-oxohept-6-ynoate |
InChI |
InChI=1S/C8H10O3/c1-3-7(9)5-4-6-8(10)11-2/h1H,4-6H2,2H3 |
InChI Key |
XJZSNDITHGXLEC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(=O)C#C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Methyl 5 Oxohept 6 Ynoate Analogs
Transformations at the Ketone Functionality
The ketone group in oxo-alkynoate esters is a key site for a variety of chemical transformations, including reductions, carbon-carbon bond-forming reactions, and oxidative processes.
Stereoselective Reduction Reactions to Hydroxy Compounds (e.g., Ethyl 3-hydroxyhept-6-ynoate from Ethyl 3-oxohept-6-ynoate)
The reduction of the ketone in β-keto alkynoate esters to the corresponding secondary alcohol introduces a chiral center, making stereocontrol a critical aspect of this transformation. Biocatalysis, particularly using baker's yeast (Saccharomyces cerevisiae), has been effectively employed for the enantioselective reduction of these substrates.
For instance, the reduction of ethyl 3-oxohept-6-enoate with baker's yeast yields the corresponding (D)-hydroxy ester with an 80% enantiomeric excess (e.e.). kyoto-u.ac.jp Interestingly, the stereochemical outcome can be influenced by the nature of the substrate; the reduction of the corresponding free carboxylic acid affords the (D)-hydroxy acid with a much higher selectivity of 99% e.e. kyoto-u.ac.jpcore.ac.uk This demonstrates that the choice between an ester and a free acid can be a tool to control the stereochemistry of the yeast-mediated reduction. kyoto-u.ac.jp Standard chemical reducing agents like sodium borohydride (B1222165) can also be used to convert the ketone group to an alcohol, yielding products such as ethyl 3-hydroxyhept-6-ynoate.
| Substrate | Reagent/Catalyst | Product Configuration | Enantiomeric Excess (e.e.) |
| Ethyl 3-oxohept-6-enoate | Baker's Yeast | (D)-hydroxy ester | 80% kyoto-u.ac.jp |
| 3-Oxohept-6-enoic acid | Baker's Yeast | (D)-hydroxy acid | 99% kyoto-u.ac.jp |
| Ethyl 3-oxohept-6-ynoate | Sodium Borohydride | Racemic alcohol | Not applicable |
This table summarizes the outcomes of stereoselective reduction reactions on analogs of methyl 5-oxohept-6-ynoate.
Regioselective Decarboxylative Aldol (B89426) Reactions
β-Keto esters and acids containing an alkyne moiety are excellent substrates for decarboxylative reactions, which generate enolate intermediates in situ. These enolates can then participate in subsequent carbon-carbon bond-forming reactions, such as aldol additions.
A significant advancement in this area is the rhodium-catalyzed regioselective decarboxylative cross-coupling of β-keto acids with alkynes. escholarship.orgrsc.org This method provides access to branched γ,δ-unsaturated ketones under mild conditions, avoiding the need for strong bases to generate enolates. escholarship.org The catalytic cycle is proposed to involve the tandem action of a Rh(I) species, which facilitates both the decarboxylation of the β-keto acid and the isomerization of the alkyne to an allene (B1206475) intermediate, which then couples with the enolate. escholarship.org
Heterobimetallic catalysis, using a combination of Pd(0) and Yb(III) complexes, has also been developed for decarboxylative aldol reactions of allyl β-keto esters with aldehydes. organic-chemistry.org These reactions proceed at room temperature and demonstrate how two different metals can work in concert to promote the selective formation of an enolate from the β-keto ester and its subsequent addition to an aldehyde. organic-chemistry.org
| Reaction Type | Catalytic System | Key Features |
| Decarboxylative Coupling | Rh(I) / (S,S)-DIOP | Chemo- and regioselective addition of β-ketoacids to alkynes. rsc.org |
| Decarboxylative Cross-Coupling | Rh-hydride catalysis | Access to branched γ,δ-unsaturated ketones from β-keto acids and alkynes. escholarship.org |
| Decarboxylative Aldol Reaction | Pd(0) / Yb(III)-DIOP | Mild, selective reaction of allyl β-keto esters with aldehydes. organic-chemistry.org |
This table presents catalytic systems used in regioselective decarboxylative reactions.
Oxidative Pathways to Carboxylic Acid Derivatives
While the ketone can be oxidized, a more common and synthetically useful oxidative transformation for this class of compounds involves the cleavage of the carbon-carbon triple bond. orgoreview.comlibretexts.org This reaction, known as oxidative cleavage, breaks down the alkyne moiety to produce carboxylic acids. orgoreview.com This process is a powerful tool for determining the position of a triple bond within a molecule. orgoreview.com
Two primary methods for the oxidative cleavage of alkynes are ozonolysis and oxidation with potassium permanganate (B83412) (KMnO₄).
Ozonolysis : The reaction of an alkyne with ozone (O₃), followed by an aqueous workup, cleaves the triple bond to yield carboxylic acids. orgoreview.com For a terminal alkyne like that in this compound, oxidative cleavage results in a carboxylic acid and carbon dioxide. libretexts.org
Oxidation with KMnO₄ : A strong oxidizing agent like potassium permanganate can also cleave the triple bond, affording carboxylic acids after an acidic or aqueous workup. orgoreview.com
An efficient method using a combination of RuO₂/Oxone/NaHCO₃ has been described for the oxidative cleavage of both internal and terminal alkynes to their corresponding carboxylic acids in excellent yields. organic-chemistry.org
Reactions of the Alkyne Moiety
The terminal alkyne is a highly versatile functional group, capable of participating in cycloadditions and acting as a precursor to nucleophilic acetylides.
Cycloaddition Reactions (e.g., Alkyne-Azide Cycloadditions)
The alkyne group in acetylenic ketones is a valuable partner in various cycloaddition reactions. One of the most prominent examples is the copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC), often referred to as a "click" reaction, which leads to the formation of 1,2,3-triazole rings. This reaction is known for its high efficiency and mild reaction conditions. wgtn.ac.nz
Furthermore, 4-acetylenic ketones can undergo intramolecular cyclization reactions to furnish heterocyclic structures like furans and pyrroles. researchgate.net For example, gold-catalyzed intramolecular oxy-Michael additions of chiral ynone substrates have been used to synthesize tetrahydropyrone derivatives. nih.gov Tandem Rh(I)-catalyzed [(5+2)+1] cycloaddition/aldol reactions have also been employed to construct complex polycyclic frameworks. pku.edu.cn
Nucleophilic Substitution Reactions for Diverse Derivative Formation
The proton on the terminal alkyne is relatively acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH₂), to form a sodium acetylide. masterorganicchemistry.com This acetylide anion is a potent carbon nucleophile. masterorganicchemistry.com
This nucleophilicity is widely exploited in Sₙ2 reactions with primary alkyl halides to form new carbon-carbon bonds, effectively elongating the carbon chain and creating an internal alkyne. masterorganicchemistry.com This alkylation is a fundamental transformation in organic synthesis. masterorganicchemistry.com Acetylides can also act as nucleophiles toward other electrophiles, such as aldehydes and ketones, in nucleophilic addition reactions to form propargyl alcohols. masterorganicchemistry.comdlsu.edu.ph
| Reagent | Product Type | Reaction Class |
| Azide (B81097) (in presence of Cu(I) or Ru) | 1,2,3-Triazole | Cycloaddition wgtn.ac.nz |
| Strong Base (e.g., NaNH₂) then Alkyl Halide | Internal Alkyne | Nucleophilic Substitution (Sₙ2) masterorganicchemistry.com |
| Strong Base (e.g., NaNH₂) then Aldehyde/Ketone | Propargyl Alcohol | Nucleophilic Addition masterorganicchemistry.com |
This table outlines key reactions involving the terminal alkyne functionality.
Interplay of Functional Groups on Reaction Selectivity and Pathway
The reactivity of keto-alkynes like this compound is governed by the intricate interplay between the ketone and alkyne functional groups, as well as the ester moiety. The specific arrangement of these groups within the molecule dictates the selectivity and outcome of chemical transformations. In this compound, the ketone at the C-5 position and the terminal alkyne at C-6 are separated by a single methylene (B1212753) group, preventing direct electronic conjugation but allowing for significant through-space interactions and participation in intramolecular cyclization reactions.
The alkyne unit itself is a versatile functional group, serving as a building block in organic synthesis due to its linear geometry and the presence of two orthogonal π-bonds that can be manipulated selectively. nih.govrsc.orgnih.gov It can undergo a variety of transformations, including additions, metal-catalyzed couplings, and cyclizations. nih.govrsc.org The ketone group, an electrophilic center, influences the reactivity of the molecule, often directing nucleophilic attack. In related systems where the ketone and alkyne are conjugated (e.g., ynones), the reactivity is significantly enhanced for processes like Michael additions. bham.ac.uk A study comparing the reactivity of various activated alkynes in base-catalyzed conjugate additions found that the rate of reaction correlated with the electron-withdrawing ability of the group conjugated to the alkyne, following the trend: ketone > ester > amide. bham.ac.uk
In non-conjugated keto-alkynes, the functional groups can react independently or cooperatively. For instance, the ketone can be reduced to a hydroxyl group, or the alkyne can undergo addition reactions. However, the proximity of the two groups can lead to complex reaction pathways. For example, the formation of cyclic imines from N-Boc-protected amino-ynones is facilitated by the intramolecular interaction of the functional groups. uninsubria.it The stability of the alkyne itself is a factor; terminal propargyl functionalities can be unstable, which may limit their utility in certain transformations, such as some enzyme-catalyzed reductions. georgiasouthern.edu
The methyl ester group in this compound also plays a role, primarily by enhancing solubility in organic solvents compared to its carboxylic acid analogs and providing another site for potential chemical modification. vulcanchem.com The challenge in the functionalization of such internal alkynes often lies in controlling regioselectivity, which has led to the development of strategies using directing groups to achieve site-selective transformations. nih.gov
| Compound Analog | Key Functional Groups | Observed Reactivity/Selectivity Feature | Reference |
|---|---|---|---|
| Ynones (Conjugated Keto-alkynes) | Ketone, Alkyne (Conjugated) | Highly reactive towards Michael additions; reactivity depends on the electron-withdrawing power of the conjugated group. | bham.ac.uk |
| Methyl 3-oxohept-6-ynoate | Ketone, Alkyne, Ester | Undergoes oxidation, reduction, and substitution reactions. The separated functional groups allow for diverse transformations. | |
| N-Boc-Protected Amino-Ynones | Ketone, Alkyne, Carbamate | Can undergo intramolecular cyclization in the presence of a Lewis acid (ZnCl₂) to form acetylenic cyclic imines. | uninsubria.it |
| Internal Alkynes with Directing Groups | Internal Alkyne, Phosphonate or Carboxylate | The directing group controls the regioselectivity of multifunctionalization reactions, such as gold-catalyzed oxo-arylfluorination. | nih.gov |
| Terminal Keto-Alkynes | Ketone, Terminal Alkyne | Can be unstable under certain conditions, which affects their suitability for transformations like enzymatic reductions. | georgiasouthern.edu |
Theoretical Approaches to Elucidating Reaction Mechanisms for Keto-Alkynes
Theoretical and computational chemistry provides powerful tools for understanding the complex reaction mechanisms of keto-alkynes. Density Functional Theory (DFT) is a particularly prominent method used to investigate reaction pathways, transition state structures, and the origins of selectivity in these systems. acs.orgresearchgate.net Such computational studies can elucidate mechanistic details that are difficult or impossible to determine through experimental means alone.
For instance, DFT calculations have been successfully applied to understand the mechanisms and ligand-controlled regioselectivity of rhodium-catalyzed hydroacylation of terminal alkynes, a reaction that produces unsaturated ketones. acs.org These studies demonstrated that the reaction follows a Chalk–Harrod-type mechanism and that the regioselectivity (branched vs. linear products) is controlled by a combination of electronic, steric, and repulsive interactions between the catalyst's ligands and the substrate. acs.org This provides crucial insight for designing more efficient and selective catalysts. acs.org
Similarly, computational investigations into the iridium-catalyzed trimerization of alkynes have been used to compare different possible mechanistic pathways, such as the intramolecular [4+2] cycloaddition versus the Schore mechanism. researchgate.net The study revealed that the favored pathway can depend on the substituents on the alkyne, highlighting the subtle effects that functional groups can have on the reaction course. researchgate.net
In the context of keto-alkynes, theoretical studies can also predict reactive intermediates. This information can guide experimental work, for example, by suggesting conditions for trapping and identifying these transient species, thereby validating the proposed mechanistic pathway. DFT has also been employed to study the mechanism and stereoselectivity of other complex reactions involving alkynes, such as the copper-catalyzed Kinugasa reaction, where calculations helped to distinguish between several plausible mechanistic scenarios by comparing their energy barriers. acs.org
| Theoretical Approach | Application in Alkyne/Keto-Alkyne Chemistry | Key Insights Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Studying mechanisms of metal-catalyzed alkyne reactions (e.g., hydroacylation, trimerization). | Elucidation of reaction pathways, transition state energies, and the origin of ligand-controlled regioselectivity. | acs.orgresearchgate.net |
| Computational Modeling | Prediction of reactive intermediates in keto-alkyne reactions. | Provides targets for experimental validation through trapping experiments to confirm mechanistic pathways. | |
| DFT Calculations | Investigating stereoselectivity in catalytic reactions involving alkynes (e.g., Kinugasa reaction). | Comparison of energy barriers for different mechanistic possibilities to identify the most favorable pathway and explain observed stereochemical outcomes. | acs.org |
| Distortion/Interaction Analysis | Analyzing the origins of selectivity in catalytic reactions. | Decomposes the activation energy into contributions from steric and electronic effects of ligands and substrates. | acs.org |
Advanced Applications in Organic Synthesis Research
Building Blocks for Complex Molecular Architectures
Methyl 5-oxohept-6-ynoate and its related structures serve as fundamental building blocks for creating intricate molecular designs. The presence of both a ketone and a terminal alkyne within the same molecule provides multiple points for chemical modification, allowing for stepwise or tandem reactions to build molecular complexity. For instance, the related compound methyl 3-oxonon-8-ynoate is recognized for its multifunctional nature, which offers several sites for catalytic activation and subsequent bond formation in the assembly of sophisticated molecular architectures. smolecule.com Organocatalytic tandem processes have been developed to generate complex structures from simple alkenes, demonstrating the power of using such versatile starting materials. ub.edu
A close structural analog, Methyl 5-oxohept-6-enoate, is considered a key building block in the synthesis of prostaglandin (B15479496) analogs and leukotriene antagonists. vulcanchem.com Its enone system facilitates the stereoselective construction of cyclopentane (B165970) rings through reactions like intramolecular Heck reactions, which are crucial in the development of anti-inflammatory drugs. vulcanchem.com The general utility of these compounds as intermediates for synthesizing more complex organic molecules is a cornerstone of their application in research. smolecule.com
Precursors in the Synthesis of Bioactive Molecules (General)
The structural framework of this compound is a valuable precursor for a variety of bioactive molecules. Its analog, Methyl 5-oxohept-6-enoate, can be converted into precursors for bioactive lipids. vulcanchem.com The broader class of compounds is explored for its potential therapeutic applications due to these structural features. smolecule.com
Table 1: Comparison of Related Keto Esters
| Property | This compound | Ethyl 3-oxohept-6-ynoate | Methyl 3-oxohept-6-ynoate |
| Molecular Formula | C₈H₁₀O₃ | C₉H₁₂O₃ nih.gov | C₈H₁₀O₃ |
| Molecular Weight | 154.16 g/mol | 168.19 g/mol nih.gov | 154.16 g/mol sigmaaldrich.com |
| Key Functional Groups | Ketone (C5), Alkyne (C6) | Ketone (C3), Alkyne (C6) | Ketone (C3), Alkyne (C6) |
| Primary Synthesis Route | Alkylation of acetoacetate (B1235776) derivatives | Alkylation of the lithium enolate of ethyl acetoacetate with propargyl bromide. arkat-usa.org | Protection of methyl acetoacetate, alkylation with propargyl bromide, and deprotection. |
| Key Reactivity | Alkyne enables cycloadditions (e.g., Click Chemistry); Ketone allows nucleophilic additions. | Undergoes decarboxylative aldol (B89426) reactions; Alkyne allows for cycloadditions. arkat-usa.org | Participates in Michael additions and the alkyne enables click chemistry. |
A significant application demonstrating the utility of this class of compounds is the synthesis of (Z)-pyrethrolone, a component of natural pyrethrins (B594832) used in insecticides. arkat-usa.org A modified and regioselective synthesis utilizes Ethyl 3-oxohept-6-ynoate as a key intermediate. arkat-usa.org This process begins with the preparation of Ethyl 3-oxohept-6-ynoate from ethyl acetoacetate, which is treated with sodium hydride and then n-BuLi to form a dianion, followed by alkylation with propargyl bromide, yielding the target intermediate in good yield. arkat-usa.org
This intermediate then undergoes a modified decarboxylative aldol process. arkat-usa.org The ethyl ester is hydrolyzed with sodium hydroxide, and after acidification, it reacts with methylglyoxal (B44143) in the presence of sodium dithionite (B78146) to form the desired pyrethrolone (B1236646) structure. arkat-usa.org The use of Ethyl 3-oxohept-6-ynoate provides a distinct advantage by allowing for regioselective control, as there is only a single site of reactivity for the key aldol reaction. arkat-usa.org
The functional groups within these ketoalkynoates make them suitable for use as chemical probes to investigate enzymatic processes. epo.org Ethyl 3-oxohept-6-ynoate has been employed as a probe in biochemical studies to help understand biological pathways that involve ester and ketone groups. Similarly, the related methyl 3-oxohept-6-ynoate can act as a substrate for enzymes, allowing for the study of their catalytic mechanisms. The reactivity of the keto and alkyne groups allows these compounds to interact with molecular targets and pathways, serving as substrates for enzymatic catalysis to form various products.
More broadly, chemical probes are essential tools for detecting and isolating enzymes and for understanding their involvement in metabolic pathways. epo.org For example, derivatized tyrosine containing a terminal alkyne has been used as a probe to study the post-translational modification of tubulin, where the alkyne handle allows for subsequent fluorescent labeling via click chemistry. uni-muenchen.de This approach highlights the power of using alkyne-containing molecules to probe complex biological systems. uni-muenchen.de
Structural analogs of this compound have been investigated for potent biological activities, including anti-mitotic properties. Research has shown that Ethyl 3-oxohept-6-ynoate exhibits anti-mitotic effects by binding to tubulin, a critical protein for microtubule dynamics during cell division. This disruption of microtubule function leads to an arrest of the cell cycle in the G2-M phase.
This mechanism of action suggests potential therapeutic applications in cancer treatment. nih.gov Studies on acute myeloid leukemia (AML) cells, a type of cancer characterized by a block in cell differentiation, have shown that such tubulin-disrupting compounds can induce differentiation. nih.gov This offers a therapeutic strategy that is not dependent on specific cancer-driving mutations. nih.gov The investigation of simplified structural analogs of complex natural products is a common strategy to pinpoint the essential features required for biological potency. wgtn.ac.nz
Investigation as Probes in Enzyme-Catalyzed Reactions and Biochemical Pathways
Integration into Modular Synthetic Strategies (e.g., Click Chemistry)
The terminal alkyne group in this compound and its analogs is particularly suited for integration into modular synthetic strategies like click chemistry. wikipedia.org "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and create minimal byproducts, making them ideal for joining molecular building blocks. wikipedia.orgsigmaaldrich.com
The most prominent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins a terminal alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. wikipedia.orgsigmaaldrich.com The alkyne moiety in compounds like methyl 3-oxohept-6-ynoate enables its use in such Huisgen cycloadditions. This modular approach has been used in the synthesis of complex molecules, where a copper-catalyzed reaction forms a triazole linkage between an alkyne-containing fragment and an azide-containing fragment. wgtn.ac.nz This strategy is also widely used in chemical biology to attach probes or labels to biomolecules. uni-muenchen.de
Contribution to Polyene Synthesis Methodologies
Polyene cyclizations are powerful reactions for constructing cyclic natural products, and β-oxo esters are effective initiating groups for these transformations. thieme-connect.de Manganese(III) acetate (B1210297) is a widely used reagent for mediating the single-electron oxidation of carbonyl compounds to their α-radicals, which can then initiate radical polyene cyclizations. thieme-connect.de
A key advantage of using polyunsaturated β-oxo esters is the ease of preparing the substrate, as the polyene chain can be efficiently alkylated onto the β-oxo ester under mild conditions. thieme-connect.de A typical example involves the manganese(III) acetate mediated cyclization of methyl 2-allyl-6-methyl-3-oxohept-6-enoate, a structural isomer of the titular compound, to form a bicyclic product. thieme-connect.dethieme-connect.de This methodology demonstrates how the core structure of oxoheptenoates contributes to advanced strategies for synthesizing complex polycyclic systems. thieme-connect.de
Challenges and Future Directions in Methyl 5 Oxohept 6 Ynoate Research
Addressing Stability Issues Pertaining to the Terminal Alkyne Functionality
A primary challenge in working with Methyl 5-oxohept-6-ynoate and related compounds is the inherent reactivity of the terminal alkyne. This functional group is susceptible to degradation through various pathways.
Key Stability Challenges:
Oxidation: The terminal alkyne can undergo oxidative degradation, compromising the integrity of the molecule.
Unintended Coupling: The acidic proton on the terminal alkyne makes it prone to unintended coupling reactions, such as dimerization, especially in the presence of certain metals or basic conditions.
General Reactivity: The presence of multiple reactive sites (the ketone, ester, and alkyne) requires careful selection of reaction conditions to ensure that transformations occur selectively at the desired position. ccspublishing.org.cn
To mitigate these issues, stringent storage and handling protocols are necessary. Storing the compound under an inert atmosphere, such as argon or nitrogen, is crucial to prevent oxidation and moisture-related side reactions. Furthermore, the development of robust protecting groups for terminal alkynes is an active area of research. ccspublishing.org.cn An ideal protecting group should be easy to install, stable during subsequent chemical transformations, and readily removable under mild conditions. ccspublishing.org.cn
Strategies for Enhancing Reaction Yields and Purity Profiles
Achieving high yields and purity is a central goal in the synthesis of this compound. Research has explored various synthetic routes, with a focus on optimizing reaction conditions and purification methods.
A common and effective method for synthesizing this compound is through the alkylation of a β-keto ester enolate. This typically involves the deprotonation of methyl acetoacetate (B1235776) to form a stabilized enolate, followed by a nucleophilic attack on an alkylating agent like propargyl bromide.
Table 1: Comparison of Synthetic Strategies for Alkynoate Esters
| Method | Key Reagents | Typical Yield | Purification | Reference |
|---|---|---|---|---|
| Mixed Metal Dianion | Sodium Hydride (NaH), n-Butyllithium (n-BuLi), Propargyl Bromide | ~76% (for ethyl ester) | Short-path distillation | |
| Enolate Alkylation | Sodium Hydride (NaH), Propargyl Bromide in THF | Not specified | Distillation or Column Chromatography |
Development of Novel Catalytic Systems for Stereocontrol and Efficiency
Recent breakthroughs include the use of hybrid catalytic systems. For instance, a combination of palladium (Pd) and ruthenium (Ru) complexes has been shown to effectively catalyze the asymmetric allylation of β-keto esters under nearly neutral conditions, preventing epimerization and allowing for high stereoselectivity. nih.gov Similarly, organocatalysis, using small organic molecules as catalysts, has emerged as a powerful tool. Chiral bifunctional phase-transfer catalysts derived from cinchona alkaloids have been used for the highly enantioselective α-alkylation of β-keto esters, offering excellent yields and recyclability of the catalyst. rsc.orgmdpi.com
Table 2: Emerging Catalytic Systems for β-Keto Ester Transformations
| Catalyst Type | Example | Application | Key Advantages | Reference |
|---|---|---|---|---|
| Hybrid Metal System | Pd/Ru Complexes | Asymmetric Dehydrative Allylation | High regio-, diastereo-, and enantioselectivity under neutral conditions. | nih.gov |
| Organocatalyst | Cinchona Alkaloid Derivatives (Phase-Transfer) | Asymmetric α-Alkylation | High enantiopurity (up to 98% ee) and good yields; metal-free. | rsc.org |
| Brønsted Acid | Silicated Tosic Acid (Si-TsOH) | Asymmetric Allenoate Claisen Reaction | High yield (92%) and enantioselectivity (91% ee); recyclable. | acs.org |
The use of solid-supported catalysts, such as ruthenium species on porous organic polymers, also presents a promising avenue for the asymmetric hydrogenation of the keto group in compounds like this compound, combining high efficiency with the practical benefit of easy catalyst separation and reuse. sioc-journal.cn
Expanding the Repertoire of Synthetic Transformations for Multifunctional Alkynoate Esters
The true value of this compound lies in its versatility as a building block for more complex molecules. scispace.comresearchgate.net Its three functional groups can be targeted selectively to undergo a wide range of chemical reactions.
Key Synthetic Transformations:
Reactions at the Ketone: The ketone group can be reduced to a secondary alcohol using reducing agents, or oxidized to form carboxylic acids. Bioreduction using microorganisms is also a viable, environmentally friendly option for achieving stereoselective reduction. google.com
Reactions at the Ester: The methyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid or participate in nucleophilic substitution reactions to form amides or other esters. Recent studies have shown that β-silyl alkynoates can undergo highly chemoselective amide bond formation under biocompatible conditions. nih.gov
Reactions at the Alkyne: The terminal alkyne is a hub of reactivity. It can participate in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloadditions, to link with other molecules. rsc.orgnih.gov It can also undergo cycloisomerization to form various ring systems, engage in cross-coupling reactions (e.g., Sonogashira coupling), or be involved in radical-mediated cascades to build complex cyclopentane (B165970) structures. researchgate.net
Alkynoates are recognized as powerful and diverse building blocks, capable of cyclizing with various partners under transition-metal catalysis to produce a vast array of oxygen-, nitrogen-, and sulfur-containing heterocycles. scispace.comresearchgate.net This versatility makes multifunctional alkynoate esters like this compound highly valuable intermediates in diversity-oriented synthesis for discovering new bioactive compounds. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 5-oxohept-6-ynoate, and what factors influence yield optimization?
- Methodological Answer : Synthesis typically involves alkyne functionalization and ketone formation. Key steps include Sonogashira coupling for alkyne introduction and oxidation to install the 5-oxo group. Yield optimization depends on reaction conditions (e.g., solvent polarity, temperature) and catalyst selection (e.g., palladium vs. copper-based systems). Purification via column chromatography or distillation is critical to isolate the ester .
- Data Consideration : Document catalyst loading, reaction time, and spectroscopic validation (e.g., IR for carbonyl groups, for alkyne carbons) to ensure reproducibility .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how are data artifacts minimized?
- Methodological Answer :
- Spectroscopy :
- IR : Confirm the ester carbonyl (C=O stretch at ~1740 cm) and ketone (C=O at ~1710 cm).
- NMR : Use to resolve alkynyl protons (δ 1.9–2.1 ppm) and ester methoxy groups (δ 3.6–3.8 ppm).
- Chromatography : Reverse-phase HPLC with UV detection (210–240 nm) ensures purity. Artifacts (e.g., hydrolysis products) are minimized by using anhydrous solvents and inert atmospheres .
Advanced Research Questions
Q. How can computational chemistry models (e.g., DFT, molecular dynamics) predict the reactivity or stability of this compound under varying conditions?
- Methodological Answer :
- Model Selection : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess conformational stability in solvents (e.g., water vs. THF).
- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates under acidic/basic conditions) .
Q. When conflicting spectroscopic data arise for this compound, what systematic approaches validate structural assignments?
- Methodological Answer :
- Contradiction Analysis :
Replicate Experiments : Confirm data under identical conditions.
Alternative Techniques : Use X-ray crystallography or high-resolution mass spectrometry (HRMS) for unambiguous confirmation.
Meta-Analysis : Systematically review literature to identify common artifacts (e.g., solvent-induced shifts in NMR) .
Q. How do steric and electronic effects influence the regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer :
- Experimental Design : Use substituent variation (e.g., electron-withdrawing groups on the alkyne) to probe transition-state interactions. Monitor reaction outcomes via kinetics.
- Computational Support : DFT calculations map transition-state geometries and charge distribution .
Methodological Frameworks for Research Design
Q. What frameworks (e.g., FINER, PEO) are suitable for designing studies on this compound’s bioactivity?
- Methodological Answer :
- FINER Criteria : Ensure the study is F easible (e.g., compound availability), I nteresting (novel mechanism), N ovel (untested bioactivity), E thical (non-toxic doses), R elevant (therapeutic potential) .
- PEO Framework : Define P opulation (cell lines), E xposure (concentration range), O utcome (cytotoxicity/apoptosis) .
Q. How can systematic literature reviews address gaps in mechanistic studies of this compound?
- Methodological Answer :
- Search Strategy : Use Boolean operators (e.g., "this compound AND (mechanism OR kinetics)") across PubMed, SciFinder, and Web of Science .
- Data Extraction : Tabulate kinetic parameters (e.g., , ) and experimental conditions for cross-study comparison .
Data Management and Reproducibility
Q. What metadata standards ensure long-term usability of this compound research data?
- Methodological Answer : Adopt discipline-specific standards (e.g., ISA-TAB for experimental metadata). Include raw spectra, instrument settings, and environmental conditions (humidity, temperature) .
Q. How should researchers document synthetic procedures to enable replication?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
